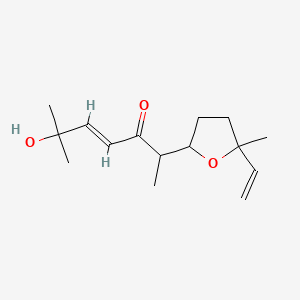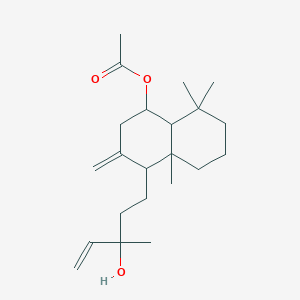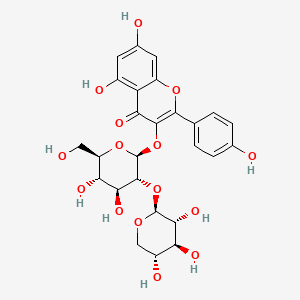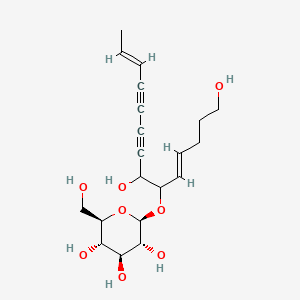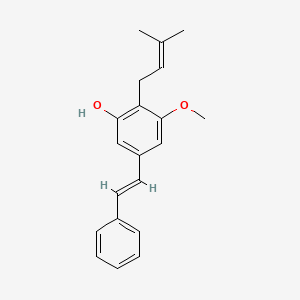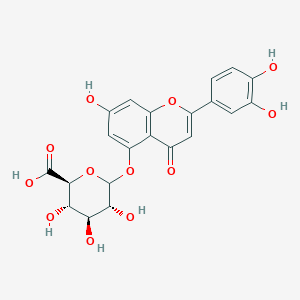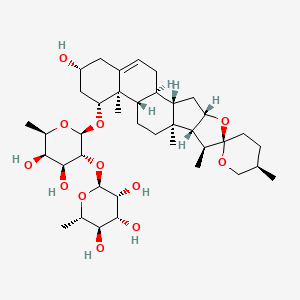
Ophiopogonine B
Vue d'ensemble
Description
Ophiopogonin B is a prospective inhibitor of PI3K/Akt . It is a saponin compound isolated from Radix Ophiopogon japonicus .
Synthesis Analysis
Ophiopogonin B has been reported to induce apoptosis, mitotic catastrophe, and autophagy in NSCLC cells . It also induces cell cycle arrest in the S and G2/M phases by inhibiting the expression of Myt1 and phosphorylation of Histone H3 (Ser10), which results in mitotic catastrophe in the cells .Molecular Structure Analysis
The molecular formula of Ophiopogonin B is C39H62O12 . It has an average mass of 722.902 Da and a monoisotopic mass of 722.424133 Da .Chemical Reactions Analysis
Ophiopogonin B is a saponin, and saponins have been found to be extracted and separated using ionic liquids and high-performance countercurrent chromatography . Liquid chromatography can be used in combination with different detectors to achieve qualitative or quantitative analysis and quality control of saponin compounds in medicinal materials and their preparations .Physical And Chemical Properties Analysis
Ophiopogonin B is a white crystalline powder . It has a density of 1.34±0.1 g/cm3, a melting point of 269-271°C, and a boiling point of 835.7±65.0 °C . It is soluble in methanol, ethanol, DMSO, and other organic solvents .Applications De Recherche Scientifique
Traitement du cancer
L'ophiopogonine B s'est montrée prometteuse dans le traitement de divers cancers. Elle induit l'apoptose dans les cellules de carcinome nasopharyngé par le biais de la voie Hippo dépendante des espèces réactives de l'oxygène (ROS) {svg_1}. De plus, elle inhibe la migration et l'invasion dans les cellules de cancer du poumon non à petites cellules en améliorant l'interaction entre l'Axin et la β-caténine, ce qui peut supprimer la progression tumorale {svg_2}. Dans le carcinome hépatocellulaire, l'this compound cible la PTP1B pour réguler les voies de signalisation PI3K/AKT et AMPK, inhibant la progression maligne {svg_3}.
Protection cardiovasculaire
La recherche indique que l'this compound possède des propriétés protectrices cardiovasculaires. Il a été constaté qu'elle améliorait la fonction cardiaque dans l'insuffisance cardiaque chronique induite par la doxorubicine chez le rat, ce qui est lié à une augmentation des valeurs de pression artérielle et à une diminution des marqueurs de la fonction ventriculaire gauche {svg_4}.
Immunomodulation
L'this compound joue un rôle dans l'immunomodulation. Elle sensibilise l'apoptose induite par le TRAIL par l'activation du flux d'autophagie et la régulation négative de la protéine inhibitrice cellulaire de type FLICE, augmentant la mort des cellules tumorales dans les cellules de cancer du poumon résistantes au TRAIL {svg_5}.
Effets antidiabétiques
Le composé a été associé à des activités antidiabétiques. Il inhibe l'expression des cytokines inflammatoires et des protéines impliquées dans le diabète, suggérant un rôle potentiel dans la gestion de cette affection {svg_6}.
Réponse anti-inflammatoire
L'this compound présente des activités anti-inflammatoires. Elle réduit considérablement l'expression de l'interleukine (IL)-6 et de l'IL-8, qui sont augmentées par les fibroblastes dermiques humains normaux sénescents, ce qui indique son potentiel dans le traitement de l'inflammation chronique {svg_7}.
Activité antioxydante
Bien que les études spécifiques sur l'activité antioxydante de l'this compound soient limitées, son herbe mère, Ophiopogon japonicus, est connue pour ses propriétés antioxydantes. Le rôle de l'this compound dans l'induction de l'apoptose dépendante des ROS suggère qu'elle pourrait également contribuer aux effets antioxydants globaux de l'herbe {svg_8}.
Résistance anticancéreuse
L'this compound a été vérifiée pour atténuer la résistance à la cisplatine dans les cellules de cancer du poumon, suggérant son utilisation pour surmonter la résistance aux médicaments en thérapie anticancéreuse {svg_9}.
Potentiel neuroprotecteur
Bien que des études directes sur les effets neuroprotecteurs de l'this compound ne soient pas disponibles dans la recherche actuelle, des composés connexes de Ophiopogon japonicus ont été étudiés pour leurs propriétés neuroprotectrices, suggérant des applications possibles pour l'this compound dans ce domaine également {svg_10}.
Mécanisme D'action
Target of Action
Ophiopogonin B (OP-B) is a bioactive component extracted from Radix Ophiopogon japonicus, a traditional Chinese medicine . The primary targets of Ophiopogonin B include Protein Tyrosine Phosphatase 1B (PTP1B) and Aurora Kinase A (AURKA) . PTP1B is a negative regulator of insulin signaling and is implicated in the regulation of the PI3K/AKT and AMPK signaling pathways . AURKA is a serine/threonine kinase that plays a crucial role in cell division .
Mode of Action
Ophiopogonin B interacts with its targets to exert its effects. It inhibits the expression of PTP1B, thereby inactivating the PI3K/AKT pathway and activating the AMPK pathway . This leads to the suppression of cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of cancer cells . Ophiopogonin B also upregulates AURKA, leading to the induction of ferroptosis in non-small cell lung cancer (NSCLC) cells .
Biochemical Pathways
Ophiopogonin B affects several biochemical pathways. It regulates the PI3K/AKT and AMPK signaling pathways through its interaction with PTP1B . It also influences the ferroptosis-related pathways through its interaction with AURKA . Other pathways affected by Ophiopogonin B include glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .
Pharmacokinetics
It is known that ophiopogonin b is a bioactive component of radix ophiopogon japonicus, which has been used in traditional chinese medicine for thousands of years . More research is needed to fully understand the ADME properties of Ophiopogonin B.
Result of Action
Ophiopogonin B has been shown to have potent antiproliferative effects on various cancer cells. It induces apoptosis, mitotic catastrophe, and autophagy in NSCLC cells . It also suppresses cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of hepatocellular carcinoma cells . In addition, Ophiopogonin B has been reported to induce ferroptosis in NSCLC cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ophiopogonin B has been found to interact with various biomolecules, leading to a range of biochemical reactions. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in NSCLC cells . This interaction results in cell cycle arrest at the G0/G1 phase and autophagy .
Cellular Effects
Ophiopogonin B exerts several effects on cellular processes. It has been reported to reduce the growth of NSCLC cell lines NCI-H157 and NCI-H460 by inducing cell cycle arrest and autophagy . Moreover, it has been found to inhibit the proliferation, migration, invasion, and angiogenesis of hepatocellular carcinoma cells .
Molecular Mechanism
The molecular mechanism of Ophiopogonin B involves its binding interactions with biomolecules and changes in gene expression. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . Additionally, it has been found to induce cell cycle arrest in the S and G2/M phases by inhibiting the expression of Myt1 and phosphorylation of Histone H3 (Ser10), resulting in mitotic catastrophe in the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Ophiopogonin B has been observed to induce changes over time. For instance, it has been reported to induce apoptosis, mitotic catastrophe, and autophagy in A549 cells
Dosage Effects in Animal Models
In animal models, the effects of Ophiopogonin B have been observed to vary with different dosages. For instance, a high dose of Ophiopogonin B (75 mg/kg) has been reported to induce autophagy and apoptosis in vivo
Metabolic Pathways
Ophiopogonin B is involved in several metabolic pathways. For instance, it has been found to affect glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGURJWJHWYCIQ-AKYREZHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38971-41-4 | |
| Record name | Ophiopogonin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38971-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038971414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPHIOPOGONIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18059B04U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




